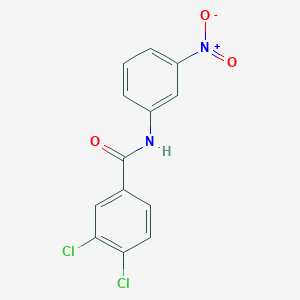

3,4-dichloro-N-(3-nitrophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-11-5-4-8(6-12(11)15)13(18)16-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQLLGYZTYIWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro N 3 Nitrophenyl Benzamide and Analogues

Classical Condensation Reactions for Benzamide (B126) Formation

The most fundamental and widely used method for synthesizing benzamides like 3,4-dichloro-N-(3-nitrophenyl)benzamide is the condensation reaction between a carboxylic acid derivative and an amine.

Acyl Chloride and Substituted Aniline Condensation Routes

The reaction of an acyl chloride with a primary or secondary amine is a robust and efficient method for forming amide bonds. libretexts.org This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.orgwebsite-files.comwikipedia.org For the specific synthesis of this compound, the pathway involves the condensation of 3,4-dichlorobenzoyl chloride with 3-nitroaniline (B104315).

The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of 3-nitroaniline attacks the carbonyl carbon of 3,4-dichlorobenzoyl chloride, forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen, typically by a base, to yield the final amide product. libretexts.org This process is highly effective due to the high reactivity of acyl chlorides. tandfonline.com

An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. libretexts.orgorganic-chemistry.org

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters for the condensation of acyl chlorides with anilines include the choice of solvent, base, and temperature.

Solvent Selection: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction conditions. Aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, and toluene (B28343) are common. wikipedia.orgmdpi.com In some cases, a two-phase system consisting of water and an organic solvent is employed, which is characteristic of Schotten-Baumann conditions. wikipedia.orglscollege.ac.in The aqueous phase contains the base to neutralize the generated acid, while the reactants and product remain in the organic layer. wikipedia.org Recently, bio-based solvents like Cyrene™ have been explored as greener alternatives to traditional dipolar aprotic solvents. rsc.org

Base Selection: The base plays the critical role of an acid scavenger. organic-chemistry.org Common organic bases include triethylamine (B128534) and pyridine. mdpi.com Inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often used in biphasic or aqueous systems. cam.ac.ukmdpi.com The selection of the base can influence the reaction rate and help suppress side reactions, such as the hydrolysis of the acyl chloride. cam.ac.uk

Temperature Control: Acylation reactions with acyl chlorides are often highly exothermic. cam.ac.uk Therefore, reactions are typically started at a low temperature (e.g., 0 °C) with controlled addition of the acyl chloride to the amine solution to manage the reaction rate and prevent side-product formation. The reaction may then be allowed to warm to room temperature to ensure completion. mdpi.com

| Parameter | Common Choices | Purpose/Considerations |

| Solvent | Dichloromethane (DCM), Toluene, Diethyl Ether, Water/Organic Biphasic | Dissolve reactants, facilitate interaction. Biphasic systems help in acid neutralization and separation. |

| Base | Triethylamine (Et₃N), Pyridine, Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Neutralize HCl byproduct, preventing protonation of the amine reactant. |

| Temperature | 0 °C to Room Temperature | Control exothermic reaction, minimize side reactions. |

| Reactant Ratio | ~1:1 acyl chloride to amine with excess base, or 1:2 acyl chloride to amine | Ensure complete reaction of the limiting reagent. |

Advanced Synthetic Approaches and Process Intensification

To improve efficiency, safety, and environmental impact, modern synthetic chemistry has moved towards process intensification techniques such as microwave-assisted synthesis and continuous-flow processing.

Microwave-Assisted Synthesis of N-(Nitrophenyl)benzamide Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. mdpi.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various amide and benzimidazole (B57391) derivatives. mdpi.comnih.govnih.gov For N-(nitrophenyl)benzamide derivatives, microwave heating can facilitate the coupling of a substituted benzoyl chloride with a nitroaniline, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net The rapid, high-energy input from microwaves can efficiently overcome the activation energy barriers of the reaction.

| Synthesis Method | Typical Reaction Time | Key Advantage | Reference |

| Conventional Heating | Hours to days | Standard, well-established | researchgate.net |

| Microwave-Assisted | 1-30 minutes | Rapid heating, reduced time, often higher yields | mdpi.comnih.gov |

Continuous-Flow Synthesis Strategies for Benzamide Scaffolds

Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier scalability. cam.ac.uk The synthesis of amides from acyl chlorides is well-suited for flow reactors. In a typical setup, streams of the acyl chloride and the amine, dissolved in an appropriate solvent, are pumped and mixed in a T-junction before entering a heated reactor coil. The precise control of flow rates and temperature allows for fine-tuning of the residence time, maximizing conversion and minimizing byproduct formation. cam.ac.uk This methodology is particularly advantageous for managing highly exothermic reactions and for handling hazardous reagents or intermediates, as only small quantities are reacting at any given moment. researchgate.net Studies have shown that performing Schotten-Baumann reactions in continuous flow can successfully suppress the undesired hydrolysis of the acyl chloride, a common side reaction in batch processes. cam.ac.uk

Stereoselective Synthesis and Chiral Resolution Considerations for Benzamide Analogues

The target molecule, this compound, is achiral. However, many biologically active benzamide analogues possess chirality, making stereoselective synthesis a critical consideration. Chirality in benzamides can arise from stereocenters in the acyl or amine fragments or from axial chirality due to restricted rotation around the aryl-carbonyl bond (atropisomerism). nih.gov

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. This can be achieved by:

Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as a chiral amine or a chiral carboxylic acid. tcichemicals.com

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. bris.ac.uk

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.netrsc.org For example, co-catalyzed carbene N-H insertion reactions have been used for the enantioselective synthesis of chiral amides. researchgate.net

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. wikipedia.org Common techniques include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a basic amine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. tcichemicals.comwikipedia.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers based on their differential interactions with the chiral phase. nih.govresearchgate.net

For benzamide analogues, such as chiral 2-(benzylsulfinyl)benzamides, HPLC with a cellulose-based chiral stationary phase has been shown to be effective for enantioseparation. nih.gov Similarly, atropisomeric benzamides, which are chiral due to restricted rotation, can be resolved or synthesized enantioselectively. nih.govbris.ac.uk

Derivatization Strategies for Structural Modification of the this compound Core

The core structure of this compound offers several avenues for structural modification to generate analogues with potentially enhanced or novel properties. These derivatization strategies typically target the aromatic rings or the amide linker.

One common strategy involves the O-alkylation of a hydroxy-substituted analogue. For instance, if a hydroxyl group were present on the phenyl ring, it could be converted to a variety of ether derivatives. A general example of this is the O-alkylation of N-(3-hydroxyphenyl)benzamide, which can be achieved by reacting it with different alkyl halides in the presence of a base like sodium ethoxide. researchgate.net This approach allows for the introduction of a wide range of alkyl or arylalkyl groups, which can modulate the compound's lipophilicity and steric profile.

Another key derivatization approach is the modification of substituents on the aromatic rings. For example, the nitro group on the N-phenyl ring is a versatile functional group that can be reduced to an amine. This resulting amino group can then be further functionalized through acylation, alkylation, or conversion into a diazonium salt, which can then undergo various substitution reactions.

Furthermore, electrophilic substitution reactions on the aromatic rings could introduce additional functional groups, although the existing deactivating groups (dichloro and nitro) would direct new substituents to specific positions and may require harsh reaction conditions.

The following table summarizes potential derivatization strategies for the this compound core based on common reactions performed on analogous structures.

| Interactive Data Table: Potential Derivatization Strategies | |

| Target Site | Reaction Type |

| N-phenyl ring (nitro group) | Reduction to an amine, followed by N-acylation, N-alkylation, or diazotization and subsequent reactions. |

| 3,4-Dichlorobenzoyl moiety | Nucleophilic aromatic substitution of the chloro groups (typically requires strong activation), or introduction of further substituents via electrophilic aromatic substitution (would be directed by the existing groups). |

| Amide bond | While generally stable, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the parent carboxylic acid and amine. This is more of a degradation pathway than a derivatization strategy, but it is an important chemical property. |

| Introduction of new functional groups | If a precursor with a different functional group is used (e.g., a hydroxyl or amino group on one of the rings), this can be a handle for a wide range of derivatizations. For example, a hydroxyl group can be etherified or esterified. researchgate.net An amino group can be acylated to form amides or sulfonamides. nih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, showcasing the addition of a sulfamoyl group. nih.gov |

These derivatization strategies are instrumental in creating libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents or functional materials.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Evaluation of Substituent Effects on Benzamide (B126) Pharmacophores

The benzamide scaffold consists of a benzoyl ring and an N-phenyl ring connected by an amide linker. The biological activity of derivatives like 3,4-dichloro-N-(3-nitrophenyl)benzamide can be finely tuned by altering the substituents on these rings.

Impact of Halogenation Patterns on Biological Efficacy

The presence and position of halogen atoms on the benzamide scaffold can significantly influence the compound's biological efficacy. Halogenation can affect the lipophilicity, electronic properties, and metabolic stability of the molecule. nih.govnih.gov In the case of this compound, the benzoyl ring is substituted with two chlorine atoms at the 3 and 4 positions.

Studies on related benzamide derivatives have shown that dichlorination can enhance biological activity. For instance, research on diphenylamine (B1679370) NSAIDs revealed that dihalogenation promotes the formation of quinone metabolites, which can be linked to the drug's bioactivation. nih.gov In the context of antimicrobial agents, halogenation of peptoids has been shown to increase their activity, with the level of substitution and the nature of the halogen playing a crucial role. nih.gov For example, in a series of benzoylthioureido phenyl derivatives, a 3,4-dichloro substitution on the benzamide moiety was explored for its effects on carbonic anhydrase inhibition. tandfonline.com

Table 1: Effect of Halogenation on the Biological Activity of Benzamide Analogues

| Compound Analogue | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| Diphenylamine NSAIDs | Dihalogenation | Promotes formation of quinone metabolites | nih.gov |

| Antimicrobial Peptoids | Full halogenation | Drastically enhanced antimicrobial activity | nih.gov |

Role of Nitro Group Position and Electronic Properties

The nitro group (NO2) is a strong electron-withdrawing group that can significantly alter the electronic properties of the N-phenyl ring. nih.gov Its position on the ring is critical in determining its effect on the molecule's reactivity and biological activity. In this compound, the nitro group is located at the meta position (position 3) of the N-phenyl ring.

The position of the nitro group is crucial. When located at the ortho or para positions, the nitro group can participate in resonance stabilization of negative charges, which is a key factor in nucleophilic aromatic substitution reactions. quora.comshaalaa.com However, at the meta position, this resonance effect is not observed. doubtnut.comquora.com The placement of the nitro group at the meta-position in this compound will therefore have a different electronic influence compared to ortho- or para-substituted analogues. Research on nitro-salicylaldehyde-N-substituted thiosemicarbazone complexes has shown that altering the nitro group position from para to ortho significantly changes the antimicrobial activity. nih.gov

Modifications of the N-Phenyl Moiety and Their Pharmacological Implications

Modifications to the N-phenyl moiety, beyond the nitro group, can have profound pharmacological implications. The substituents on this ring can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties.

For example, in a series of N-substituted benzamide derivatives designed as antitumor agents, various substituents on the N-phenyl ring were evaluated. researchgate.net The presence of certain groups could enhance the anti-proliferative activity, while others could diminish it. researchgate.net Similarly, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, modifications to the benzamide fragment targeting the S2' site led to compounds with potent activities. nih.gov

The N-phenyl ring of this compound, with its nitro substituent, presents a specific pharmacophore. Altering this, for instance, by changing the position of the nitro group or replacing it with other functional groups, would likely lead to a different pharmacological profile.

Influence of the Benzoyl Ring Substitutions

The substitution pattern on the benzoyl ring is another critical determinant of a benzamide's biological activity. The 3,4-dichloro substitution in the title compound is just one of many possibilities.

Research on sulfamoyl-benzamide derivatives as h-NTPDase inhibitors has shown that different substituents on the benzoyl ring can lead to varying inhibitory potencies against different isoforms of the enzyme. researchgate.netrsc.org For instance, a 4-chloro substitution was a feature of a potent inhibitor of h-NTPDase1. researchgate.netrsc.org In another study on benzoylthioureido benzenesulfonamide (B165840) derivatives, substitutions at the 3-position of the benzamide ring had a significant influence on the inhibitory efficacy against carbonic anhydrase. tandfonline.com

These findings underscore the importance of the substitution pattern on the benzoyl ring for tuning the biological activity and selectivity of benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com This method is invaluable for predicting the activity of new compounds and for understanding the molecular features that are important for a desired biological effect. nih.govmdpi.com

For a series of analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents on both the benzoyl and N-phenyl rings would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not available in the public domain, studies on other benzamide and nitroaromatic compounds have demonstrated the utility of this approach. mdpi.comnih.gov For instance, QSAR models have been successfully developed to predict the toxicity of nitroaromatic compounds and the inhibitory activity of sulfa drugs against dihydropteroate (B1496061) synthetase. mdpi.comnih.gov Such models can provide insights into the key structural requirements for activity and guide the design of more potent analogues.

Table 2: Key Molecular Descriptors in QSAR Studies of Aromatic Compounds

| Descriptor Type | Examples | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target | mdpi.com |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule in the binding pocket | nih.gov |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site | mdpi.com |

Mechanistic Elucidation and Molecular Interaction Studies

Identification of Molecular Targets and Binding Sites

There is no published research that identifies the specific molecular targets of 3,4-dichloro-N-(3-nitrophenyl)benzamide. Consequently, information regarding the binding sites of this compound, including the specific amino acid residues involved in any potential interactions, remains uncharacterized.

Biochemical Characterization of Inhibitory Mechanisms

Due to the absence of identified molecular targets, no biochemical studies have been found that characterize the inhibitory mechanisms of this compound. Data on its effects on enzyme kinetics, receptor binding affinities, or other biochemical processes is not present in the available scientific literature.

Cellular Pathway Perturbations Induced by this compound

There is a lack of research on the effects of this compound on cellular systems. As a result, there are no documented findings on the cellular pathways that may be perturbed by this compound.

Investigation of Selectivity and Off-Target Effects at the Molecular Level

Without the identification of a primary molecular target, investigations into the selectivity and off-target effects of this compound have not been reported. Therefore, no data is available concerning its potential interactions with other proteins or cellular components.

Future Perspectives and Research Directions

Exploration of Novel Benzamide (B126) Scaffolds and Hybrid Molecules

The foundational benzamide structure serves as a versatile template for extensive chemical modification. Future research will increasingly focus on moving beyond simple substitutions to the design of entirely new molecular frameworks and hybrid molecules that combine the benzamide pharmacophore with other biologically active moieties.

The strategy of "scaffold hopping" is being employed to discover novel chemotypes that may offer improved potency, selectivity, or pharmacokinetic profiles. acs.org This involves replacing the core structure while retaining key binding interactions. For instance, research into M1 positive allosteric modulators has shown that replacing parts of a known scaffold with substituted benzamides can lead to new compounds with desirable properties. acs.org Similarly, the development of sp³-rich scaffolds is a growing area of interest, as these three-dimensional structures can provide unique pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles compared to the more common flat, sp²-hybridized structures. acs.org

Another promising avenue is the creation of hybrid molecules, where a benzamide derivative is covalently linked to another pharmacophore to create a single molecule with a multi-target profile. nih.govdergipark.org.tr This approach is particularly relevant for complex diseases like cancer and inflammation. For example, researchers have designed hybrids integrating benzimidazole (B57391) scaffolds, which are known to inhibit COX and LOX enzymes, with a phthalimide (B116566) subunit known to inhibit TNF-α. nih.gov This molecular hybridization can lead to synergistic effects and a broader spectrum of activity. The benzimidazole scaffold itself is considered a "privileged" structure in drug design due to its ability to interact with a wide range of biological macromolecules through various non-covalent interactions. nih.gov

Table 1: Examples of Novel Benzamide Scaffolds and Hybrids This table is interactive. You can sort and filter the data.

| Scaffold/Hybrid Type | Example Compound/Series | Therapeutic Target/Goal | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Benzamidophenyl Scaffold | Compound 13f | PARP-1 (Anticancer) | Exhibited potent anticancer activity against HCT116 cells (IC50 = 0.30 µM) and excellent PARP-1 inhibitory effect (IC50 = 0.25 nM). nih.gov | nih.gov |

| Benzimidazole-Phthalimide Hybrid | Compound 3j | COX-1/2, 5-/15-LOX, TNF-α (Anti-inflammatory) | Showed multiple inhibitory effects with good in vivo anti-inflammatory and analgesic activities. nih.gov | nih.gov |

| Benzothiazole-Sulfonamide Hybrid | Compounds 7a-c, 8a-b | Multiple Disease Targets | Novel hybrid compounds synthesized with potential for diverse therapeutic applications. dergipark.org.tr | dergipark.org.tr |

| sp³-Rich Pyrazole Scaffold | Compound 21 | M1 mAChR PAM | Initial library compound showed encouraging potency (pEC50 = 6.10), suggesting potential for improved pharmaceutical properties. acs.org | acs.org |

Application of Advanced Omics Technologies for Target Identification

A critical step in developing any therapeutic agent, including derivatives of 3,4-dichloro-N-(3-nitrophenyl)benzamide, is the precise identification of its molecular target(s). Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, unbiased approaches to elucidate drug mechanisms and identify novel targets on a system-wide scale. nih.govnih.gov

The integration of multiple omics datasets provides a more comprehensive understanding of a drug's effect than any single technology alone. nih.gov For example, combining transcriptomics (to measure changes in gene expression) and proteomics (to measure changes in protein levels and post-translational modifications) can reveal the signaling pathways modulated by a compound. researchgate.net Metabolomics, which analyzes the small-molecule metabolites in a biological system, can provide a direct functional readout of the physiological response to a drug. unimi.it

These technologies can be applied in several ways:

Direct Target Identification: Affinity-based proteomics methods can identify proteins that directly bind to a drug molecule.

Pathway Analysis: By observing the global changes in genes, proteins, and metabolites after treatment with a compound, researchers can infer the biological pathways and networks it perturbs, thus pointing to its mechanism of action. researchgate.net

Biomarker Discovery: Omics profiling of cells or tissues can identify biomarkers that predict sensitivity or resistance to a particular drug, paving the way for personalized medicine. nih.govunimi.it

The application of single-cell multi-omics is a particularly exciting frontier, as it allows for the study of drug effects within heterogeneous cell populations, which is crucial in areas like oncology. nih.gov

Table 2: Application of Omics Technologies in Drug Target Identification This table is interactive. You can sort and filter the data.

| Omics Technology | Primary Data Generated | Application in Benzamide Research | Reference(s) |

|---|---|---|---|

| Genomics | DNA sequence, gene mutations | Identifies genetic factors (e.g., mutations in a target protein) that confer sensitivity or resistance to the compound. nih.gov | nih.govnih.gov |

| Transcriptomics | mRNA levels (gene expression) | Reveals which genes and pathways are up- or down-regulated upon treatment, indicating the cellular response. researchgate.net | nih.govresearchgate.net |

| Proteomics | Protein abundance, modifications, interactions | Directly identifies protein targets that bind to the compound; reveals changes in protein expression and signaling cascades. nih.gov | nih.govnih.gov |

| Metabolomics | Levels of small-molecule metabolites | Provides a functional readout of the metabolic state of the cell and how it is altered by the compound. unimi.it | nih.govunimi.it |

| Integrated Multi-omics | Combination of the above datasets | Constructs comprehensive regulatory networks to elucidate complex drug mechanisms and identify robust biomarkers. nih.gov | nih.govresearchgate.net |

Development of Prodrug Strategies for Enhanced Delivery

Many promising drug candidates fail during development due to poor physicochemical properties, such as low water solubility or an inability to cross biological membranes. nih.gov Prodrug strategies offer a powerful solution by temporarily masking a functional group on the parent drug to improve its pharmacokinetic properties. researchgate.netnih.gov The prodrug is an inactive or poorly active derivative that, once administered, is converted in vivo to the active parent drug through enzymatic or chemical cleavage. nih.gov

For benzamide compounds, which may face solubility or permeability challenges, several prodrug approaches are being explored:

N-Mannich Bases: This strategy can be used to derivatize amide groups, like the one in the benzamide core, to increase water solubility. nih.govnih.gov For example, the FtsZ-targeting antimicrobial benzamide PC190723 was converted into an N-Mannich base prodrug, TXY436, which showed significantly improved solubility. nih.gov

Nitroimidazole Prodrugs: In a strategy analogous to the immunosuppressant drug azathioprine, a nitroimidazole group can be attached to a sulfanylbenzamide. acs.org This prodrug, termed nipamovir, was designed to be cleaved by thiols in the body, releasing the active thiol drug and demonstrating an improved pharmacokinetic profile and oral bioavailability. acs.org

Ester and Amide Prodrugs: While simple acylation of amines to form amides often results in compounds that are too stable, specific amide prodrugs can be designed for controlled release. nih.govnih.gov Ester prodrugs are also common but can sometimes be too rapidly hydrolyzed. The choice between an ester and an amide linker depends on the desired stability and release kinetics. nih.gov

The goal of these strategies is to optimize the drug's journey to its target, ensuring adequate concentration at the site of action while minimizing off-target exposure. ump.edu.pl

Table 3: Prodrug Strategies for Benzamide and Related Compounds This table is interactive. You can sort and filter the data.

| Prodrug Strategy | Parent Drug Class | Example Prodrug | Advantage(s) Gained | Reference(s) |

|---|---|---|---|---|

| N-Mannich Base | Antimicrobial Benzamide | TXY436 | 2.8-fold to 100-fold increase in solubility compared to the parent drug (PC190723). nih.gov | nih.govnih.gov |

| Nitroimidazole Thioether | Anti-HIV Sulfanylbenzamide | Nipamovir (8) | Improved stability and pharmacokinetic profile; achieved an oral bioavailability of 93.4% for the active thiol. acs.org | acs.org |

| Arginyl-amide | Unspecified | Prodrug 34 | Improved water solubility (>5000-fold), metabolically stable in liver microsomes, and non-mutagenic. nih.gov | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development pipeline. jddtonline.info These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design of new medicines. mdpi.com For benzamide research, AI and ML can be applied at nearly every stage. acs.org

Key applications include:

Target Identification and Validation: AI algorithms can mine biological data to propose and validate novel drug targets. jddtonline.infonih.gov

De Novo Drug Design: Generative AI models can design novel molecules from scratch, optimized for specific properties like binding affinity to a target or desirable ADMET characteristics. mdpi.com

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new benzamide derivatives before they are synthesized, saving significant time and resources. jddtonline.inforesearchgate.net This includes developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Synthesis Planning: AI tools can devise the most efficient synthetic routes for complex molecules, breaking down the process development task into more manageable steps. acs.org

Investigation of Resistance Mechanisms and Strategies to Overcome Them

A major challenge in the long-term success of any antimicrobial or anticancer agent is the development of drug resistance. nih.gov Understanding the potential mechanisms by which cells or pathogens could become resistant to this compound is crucial for designing next-generation compounds that can evade or overcome this resistance.

Common mechanisms of drug resistance include:

Modification of the Drug Target: Mutations in the target protein can reduce the binding affinity of the drug. This is a well-known mechanism for sulfonamide resistance, where mutations occur in the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.govresearchgate.net

Drug Inactivation: The pathogen or cell may acquire enzymes that chemically modify and inactivate the drug, such as the hydrolysis of β-lactam antibiotics by β-lactamase enzymes. nih.gov

Active Drug Efflux: Overexpression of membrane transporter proteins, such as P-glycoprotein (P-gp), can pump the drug out of the cell before it can reach its target, leading to multidrug resistance (MDR). nih.govnih.gov

Future research will focus on proactively addressing these potential resistance mechanisms. Strategies to overcome resistance include:

Developing Inhibitors of Resistance Mechanisms: This involves co-administering the primary drug with an adjuvant that blocks the resistance mechanism. Examples include β-lactamase inhibitors and efflux pump inhibitors. nih.gov Research has shown that certain benzamide derivatives can act as reversible inhibitors of P-gp, sensitizing resistant cancer cells to chemotherapy. nih.gov

Designing Resistance-Evading Drugs: By understanding the structural basis of resistance (e.g., the mutations in a target protein), new benzamide derivatives can be designed that maintain high affinity for the mutated target.

Targeting Non-Essential Pathways: Developing drugs that target virulence factors or other non-essential pathways can reduce the selective pressure that drives the evolution of resistance. nih.gov

By anticipating and studying resistance, the therapeutic lifespan of novel benzamide compounds can be significantly extended.

Table 4: Potential Resistance Mechanisms and Counter-Strategies This table is interactive. You can sort and filter the data.

| Resistance Mechanism | Description | Potential Counter-Strategy | Example/Concept | Reference(s) |

|---|---|---|---|---|

| Target Modification | Mutations in the drug's target protein reduce binding affinity. | Design compounds that bind to the mutated target; target multiple pathways simultaneously. | Structural studies of resistant DHPS guide the design of new sulfonamides. researchgate.net | nih.govresearchgate.net |

| Drug Inactivation | Enzymes produced by the cell/pathogen degrade or modify the drug. | Co-administer an inhibitor of the inactivating enzyme. | Combination of a β-lactam antibiotic with a β-lactamase inhibitor like clavulanic acid. nih.gov | nih.govnih.gov |

| Active Drug Efflux | Transporter proteins pump the drug out of the cell. | Co-administer an efflux pump inhibitor (EPI). | The benzamide C-4 reversibly inhibits P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells. nih.gov | nih.govnih.gov |

Q & A

Q. What are the typical synthetic routes for preparing 3,4-dichloro-N-(3-nitrophenyl)benzamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic acyl substitution, where 3,4-dichlorobenzoyl chloride reacts with 3-nitroaniline. Key parameters include using a base (e.g., triethylamine) to scavenge HCl and a polar aprotic solvent (e.g., DMF) at 60–80°C. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and reaction time (4–6 hours). Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group at δ 8.1 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm) and nitro group (~1520 cm) .

- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C-Cl bond ~1.73 Å) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Common assays include:

- Enzyme inhibition : Measure IC via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).

- Cytotoxicity : MTT or resazurin assays on cell lines (e.g., IC determination in cancer cells) .

- Molecular docking : Predict binding affinity to targets like kinases or opioid receptors using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic routes be modified to improve scalability or introduce functional groups for SAR studies?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield .

- Directed substitution : Replace nitro group with electron-withdrawing groups (e.g., -CF) via Pd-catalyzed cross-coupling to modulate reactivity .

- Protecting groups : Use Boc-protected intermediates to prevent side reactions during functionalization .

Q. How should researchers address contradictory data on the compound’s biological targets?

- Comparative binding assays : Test against related receptors (e.g., mu-opioid vs. kappa-opioid receptors) using radioligand displacement .

- Computational modeling : Perform MD simulations to assess binding stability and identify key residues (e.g., Tyr148 in MOR) .

- Pathway analysis : Use transcriptomics (RNA-seq) to map downstream effects in treated cells .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs of this compound?

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., -Cl, -NO, -OCH) on the benzamide or phenyl rings .

- 3D-QSAR : Develop CoMFA or CoMSIA models to correlate spatial/electronic properties with activity .

- Metabolic profiling : Identify active metabolites via LC-MS to refine SAR .

Q. What analytical challenges arise in quantifying purity and stability, and how are they resolved?

- HPLC-MS : Detect impurities (e.g., hydrolyzed amide) using C18 columns and acetonitrile/water gradients .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

- Thermal analysis : DSC monitors melting point shifts indicative of polymorphic changes .

Q. How can mechanistic studies differentiate between covalent and non-covalent target interactions?

- Mass spectrometry : Detect covalent adducts (e.g., +78 Da for glutathione conjugation) .

- Kinetic assays : Compare pre-incubation vs. co-incubation effects on enzyme activity .

- Mutagenesis : Replace putative binding-site nucleophiles (e.g., cysteine) to test covalent bonding .

Methodological Notes

- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts) .

- Handling Structural Analogs : Use chiral HPLC or SFC to resolve enantiomers of substituted derivatives .

- Ethical Compliance : Adhere to controlled-substance regulations if testing opioid receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.